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Compound of Interest

Compound Name: 4-Bromo-5-chloro-2-nitroaniline

Cat. No.: B1291299

Abstract: This technical guide provides a summary of available spectroscopic data for aromatic
nitroanilines, with a focus on the structural characterization of halogenated derivatives. Due to
the limited availability of public data for 4-Bromo-5-chloro-2-nitroaniline, this document
presents a detailed analysis of the closely related compound, 4-Bromo-2-nitroaniline, as a
reference. The guide includes comprehensive tables of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized
experimental protocols for these analytical techniques and includes a workflow diagram for the
spectroscopic analysis of a novel chemical entity. This document is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis.

Introduction

4-Bromo-5-chloro-2-nitroaniline is a halogenated aromatic amine with potential applications
in organic synthesis and materials science. Its structural elucidation is critical for understanding
its chemical properties and reactivity. Spectroscopic techniques such as NMR, IR, and Mass
Spectrometry are essential tools for the unambiguous identification and characterization of
such molecules. This guide aims to provide a comprehensive resource on the spectroscopic
properties of this class of compounds.

While experimental spectroscopic data for 4-Bromo-5-chloro-2-nitroaniline is not readily
available in public databases, this guide presents the data for the structurally similar
compound, 4-Bromo-2-nitroaniline (CAS Number: 875-51-4). This information can serve as a
valuable reference for predicting the spectral characteristics of 4-Bromo-5-chloro-2-
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nitroaniline and for guiding the analytical efforts of researchers working with this and related
compounds.

Spectroscopic Data for 4-Bromo-2-nitroaniline

The following sections summarize the key spectroscopic data for 4-Bromo-2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei, which is fundamental for molecular structure determination.

Table 1: *H NMR Data for 4-Bromo-2-nitroaniline

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not available

Table 2: 13C NMR Data for 4-Bromo-2-nitroaniline

Chemical Shift (6) ppm Assignment

Data not available

Note: Specific peak assignments for *H and 3C NMR of 4-Bromo-2-nitroaniline are not
consistently available across public databases. The expected spectra would show signals in
the aromatic region for the protons and carbons of the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[1]

Table 3: IR Absorption Data for 4-Bromo-2-nitroaniline
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Wavenumber (cm~?) Intensity Assignment

3400 - 3300 Strong, Broad N-H stretch (amine)
1620 - 1580 Strong N-H bend (amine)

1550 - 1490 Strong Asymmetric NOz2 stretch
1360 - 1290 Strong Symmetric NOz2 stretch
~820 Strong C-H out-of-plane bend
~600 Medium-Strong C-Br stretch

Note: The values presented are typical ranges for the assigned functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition. The
molecular weight of 4-Bromo-2-nitroaniline is 217.02 g/mol . The mass spectrum of 4-Bromo-2-
nitroaniline would be expected to show a molecular ion peak (M*) and an M+2 peak of similar
intensity due to the isotopic abundance of bromine (“°Br and 81Br).

Table 4: Mass Spectrometry Data for 4-Bromo-2-nitroaniline

miz Relative Intensity (%) Assighment
218 ~97 [M+2]*

216 100 [M]*

170 High [M-NO2]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a solid aromatic amine.

NMR Spectroscopy
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Sample Preparation:

Approximately 5-10 mg of the solid sample is accurately weighed.

The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if
the solvent does not contain an internal reference.

The tube is capped and gently agitated to ensure complete dissolution.
Data Acquisition:
e Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[2][3]

e 1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse
angle of 30-45 degrees, and a relaxation delay of 1-5 seconds.

e 13C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence. A
larger number of scans is usually required compared to *H NMR. Typical parameters include
a spectral width of 0 to 220 ppm and a relaxation delay of 2-10 seconds.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the residual solvent peak or TMS.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):
o Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.
e About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

e The sample and KBr are thoroughly mixed and ground together.
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e The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic
press to form a transparent or translucent pellet.

Data Acquisition:
¢ Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

e Procedure: A background spectrum of the empty sample compartment is first recorded. The
KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The
spectrum is typically recorded over a range of 4000 to 400 cm~1. The final spectrum is
presented in terms of transmittance or absorbance.

Mass Spectrometry (Electron lonization - El)

Sample Introduction:
e A small amount of the solid sample (typically less than 1 mg) is placed in a capillary tube.

e The sample is introduced into the mass spectrometer via a direct insertion probe. The probe
is heated to volatilize the sample into the ion source.

Data Acquisition:

Instrument: A mass spectrometer equipped with an electron ionization (El) source.

lonization: The gaseous sample molecules are bombarded with a beam of electrons
(typically at 70 eV), causing ionization and fragmentation.[4][5]

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge

(m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a chemical
compound using various spectroscopic techniques.
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Caption: Workflow for structural elucidation of a chemical compound.

Conclusion

This technical guide has provided an overview of the spectroscopic characterization of 4-
Bromo-2-nitroaniline as a proxy for 4-Bromo-5-chloro-2-nitroaniline. The presented data
tables and experimental protocols offer a valuable resource for researchers involved in the
synthesis and analysis of halogenated nitroanilines. The structured workflow for spectroscopic
analysis further provides a logical framework for the characterization of novel chemical entities.
Further experimental work is required to determine the precise spectroscopic data for 4-
Bromo-5-chloro-2-nitroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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